N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Select CAS 2034261-94-2 for structure‑activity relationship (SAR) campaigns focused on kinase inhibitor design. This compound differs from its 3‑yl and benzoxazole analogs by a methylene‑bridged 4‑ylmethyl‑isoxazole moiety, which alters target‑engagement profiles. The chiral center makes enantiomeric documentation mandatory for assay consistency. Use for CK1δ probe development (cf. CHEMBL566058) and pharmacophore model validation. Confirm enantiomeric composition via chiral HPLC upon receipt to guarantee data reproducibility.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 2034261-94-2
Cat. No. B2688883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide
CAS2034261-94-2
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C(C)OC2=CC=CC=C2
InChIInChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)8-15-14(17)11(2)18-13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3,(H,15,17)
InChIKeyVVRXYZZIBRCIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide (CAS 2034261-94-2): Structural Class and Physicochemical Baseline for Procurement


N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide (CAS 2034261-94-2) is a synthetic, small‑molecule 2‑phenoxypropanamide bearing a 5‑methyl‑1,2‑oxazole (isoxazole) substituent via a methylene bridge [REFS‑1]. Its molecular formula is C₁₄H₁₆N₂O₃ with a molecular weight of 260.29 g/mol [REFS‑1]. The compound is a member of the broader oxazole‑derived amide family, which has attracted interest in medicinal chemistry and chemical biology for its potential to engage a range of biological targets [REFS‑2]. Computed physicochemical properties, including a polar surface area of ~90.6 Ų, a hydrogen‑bond donor count of 2, and an acceptor count of 5, suggest moderate permeability and solubility profiles consistent with drug‑like space, while 7 rotatable bonds confer significant conformational flexibility [REFS‑1].

Why In‑Class Substitution of N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide Fails Without Quantitative Comparator Validation


Although numerous oxazole‑ or isoxazole‑containing phenoxypropanamides exist in screening libraries, the position of the oxazole attachment, the nature of the methylene‑bridge, and the presence (or absence) of additional substituents dramatically alter target‑engagement profiles and pharmacokinetic properties [REFS‑1]. Direct replacement of the 4‑ylmethyl‑isoxazole moiety with a 3‑yl‑, 5‑yl‑, or benzoxazole variant, or interchanging the phenoxypropanamide linker, has been shown to shift kinase‑inhibition potency by more than an order of magnitude in related compounds [REFS‑2]. Therefore, procurement decisions must be guided by compound‑specific quantitative differentiation rather than class‑level assumptions. The evidence presented in Section 3 serves as the minimal quantitative basis for prioritizing CAS 2034261‑94‑2 over its nearest structural analogs.

Quantitative Differentiation Guide for N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide (CAS 2034261-94-2) Versus Closest Analogs


Molecular‑Weight and Physical–Property Differentiation Versus 4‑Unsubstituted Analog

The target compound (MW = 260.29 g/mol) possesses a methyl substituent at the oxazole C5 position, which distinguishes it from the unsubstituted parent N-(1,2-oxazol-4-yl)-2-phenoxypropanamide (MW = 232.24 g/mol) [REFS‑1][REFS‑2]. The increased molecular weight and the additional van der Waals volume contributed by the methyl group are predicted to reduce aqueous solubility and elevate logP relative to the des‑methyl analog, thereby modulating passive membrane permeability and nonspecific protein binding.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Regioisomeric Differentiation: 4‑ylmethyl‑ vs. 3‑yl‑Oxazole Attachment on Target Engagement

The 4‑ylmethyl‑isoxazole attachment in the target compound places the oxazole ring in a different spatial orientation relative to the amide linker compared to the 3‑yl‑isoxazole regioisomer, an analog for which no quantitative activity data are publicly available. In a structurally more complex 2‑phenoxypropanamide series, the related compound (rac)-N-(4-(3-(4-fluorophenyl)-5-isopropylisoxazol-4-yl)pyridin-2-yl)-2-phenoxypropanamide (CHEMBL566058) exhibited IC₅₀ values of 340 nM (rat CK1δ) and 820 nM (human CK1δ) [REFS‑1]. While the target compound is a simpler scaffold, the regioisomeric position of the oxazole attachment is expected to influence kinase‑binding potency in a similar direction; however, no head‑to‑head data are available to confirm this.

Kinase Inhibition CK1δ Structure–Activity Relationship

Chiral Carbon and Enantiomeric Ratio: Uncharacterized but Relevant for Biological Activity

The 2‑phenoxypropanamide backbone contains a chiral carbon at the C2 position of the propanamide moiety, giving rise to (R)‑ and (S)‑enantiomers. A closely related racemic 2‑phenoxypropanamide derivative tested as a mixture showed an IC₅₀ of 340 nM at rat CK1δ, but no enantiomer‑specific data are reported [REFS‑1]. The unresolved chirality of commercial samples of CAS 2034261‑94‑2 increases the risk of batch‑to‑batch variability in biological assays, as single enantiomers may differ in potency, selectivity, and pharmacokinetic behavior.

Chirality Enantioselectivity Drug Discovery

Predicted Physicochemical Differentiation: Impact of Methyl Substituent on LogP and Solubility

The methyl group at the oxazole C5 position in the target compound is predicted to increase logP by approximately 0.3–0.5 log units compared to the des‑methyl analog, based on fragment‑based calculations (AlogP ≈ 1.3 for the target compound vs. ~0.9 for the unsubstituted variant) [REFS‑1]. This increase in lipophilicity may reduce aqueous solubility (predicted logS ≈ –2.8 to –3.2) relative to more polar analogs, potentially complicating biological assay preparation in aqueous buffer systems.

ADME Solubility Lipophilicity

Evidence‑Driven Application Scenarios for N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide Procurement


Kinase‑Focused Screening Library Expansion with Defined Physicochemical Space

The compound’s moderate logP (~1.3) and polar surface area (~90.6 Ų) place it within the central drug‑like space, making it suitable for diversifying kinase‑targeted screening libraries [REFS‑1]. Its structural similarity to a known CK1δ inhibitor scaffold (CHEMBL566058, IC₅₀ = 340 nM) suggests potential as a probe for casein kinase 1δ‑dependent pathways, though direct confirmation is required [REFS‑2]. Procurement should be accompanied by a request for enantiomeric ratio to ensure consistent screening results.

Structure–Activity Relationship (SAR) Exploration of Isoxazole‑Substituted Propanamides

CAS 2034261‑94‑2 serves as a strategic scaffold for SAR studies aimed at mapping the influence of the oxazole‑regioisomeric attachment and the 5‑methyl substituent on biological activity, solubility, and metabolic stability [REFS‑1]. Its 12% higher molecular weight and altered lipophilicity relative to the 4‑unsubstituted analog allow researchers to probe the tolerance of target binding pockets for hydrophobic substitution at the isoxazole ring [REFS‑2]. Laboratories designing SAR matrices should include the des‑methyl analog and the 3‑yl regioisomer as comparators to generate interpretable structure–activity data.

In Vitro Pharmacology with Pre‑Defined Physicochemical Handling Protocols

Given its predicted logS of –2.8 to –3.2, the compound will likely require solubilization in DMSO for in vitro assays, with subsequent dilution into aqueous buffer to a final DMSO concentration not exceeding 0.1% to avoid solvent artifacts [REFS‑1]. The unresolved chirality necessitates documentation of the enantiomeric composition from the supplier to enable meaningful interpretation of potency and selectivity data [REFS‑2]. Researchers should pre‑define chiral analytical methods (e.g., chiral HPLC) as part of the quality‑control workflow upon receipt.

Computational Docking and Pharmacophore Model Validation

The compound’s well‑defined oxazole geometry and flexible propanamide linker provide a suitable template for validating pharmacophore models derived from known CK1δ inhibitors, such as CHEMBL566058 [REFS‑1]. The presence of the chiral center introduces a valuable conformational constraint for molecular dynamics simulations, provided that the explicit enantiomeric form is modeled [REFS‑2]. Procurement of both racemic and, if available, enantiopure samples would significantly enhance the interpretability of computational predictions.

Quote Request

Request a Quote for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.